molecular formula C14H17F13 B161206 1-(Perfluorohexyl)octane CAS No. 133331-77-8

1-(Perfluorohexyl)octane

Cat. No. B161206
CAS RN: 133331-77-8
M. Wt: 432.26 g/mol
InChI Key: WRYIIOKOQSICTB-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)octane, also known as perfluorohexyloctane, is a semi-fluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms . It is an inert, slightly amphiphilic compound . This compound is used as a medication for the treatment of dry eye disease .


Synthesis Analysis

The most common method for the synthesis of 1-(Perfluorohexyl)octane is electrochemical fluorination, which involves the reaction of n-octane with hydrogen fluoride in the presence of an anhydrous electrolyte such as sulfuric acid. Another synthesis method involves the reaction of perfluorohexyl iodomethane with 1-octene in the presence of triphenyl dithiol and 2,4,5,6-tetra(9-carbazolyl)-isophthalonitrile .


Molecular Structure Analysis

The molecular formula of 1-(Perfluorohexyl)octane is C14H17F13 . The InChI code is 1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 .


Chemical Reactions Analysis

As a semi-fluorinated alkane, 1-(Perfluorohexyl)octane is chemically stable. It is inert and does not readily participate in chemical reactions .


Physical And Chemical Properties Analysis

1-(Perfluorohexyl)octane is a liquid at room temperature . It has a molecular weight of 432.26 . It is a transparent, inert, non-toxic, and slightly amphiphilic compound . Its refractive index is similar to that of water .

Scientific Research Applications

Ophthalmic Treatment

1-(Perfluorohexyl)octane is used in the treatment of dry eye disease. It stabilizes the tear film on the surface of the eye, preventing tears from evaporating and providing relief for dry eyes .

Environmental Fate and Transport

This compound is studied for its behavior in different environmental matrices such as soil, water, and air, which is crucial for understanding its environmental impact and degradation.

Solvent Applications

Due to its chemical properties, 1-(Perfluorohexyl)octane serves as a solvent in various scientific research applications, aiding in the dissolution of substances for analysis or reaction .

Surfactant Usage

It functions as a surfactant because of its ability to reduce surface tension between two liquids or a liquid and a solid, which is beneficial in numerous industrial and research processes .

Lubrication Properties

The lubricant properties of 1-(Perfluorohexyl)octane are utilized in scenarios where minimal friction is desired, such as in machinery or equipment maintenance .

Organic Synthesis Reagent

This compound is also used as a reagent in organic synthesis, contributing to the production of various organic compounds through chemical reactions .

Production of Perfluoroalkyl Compounds

It is involved in the synthesis of perfluoroalkyl amines and perfluoroalkyl sulfonamides, which have their own set of applications in different scientific fields .

Proteomics Research

1-(Perfluorohexyl)octane is a specialty product used in proteomics research applications, helping scientists study proteins and their functions .

Safety and Hazards

1-(Perfluorohexyl)octane may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

1-(Perfluorohexyl)octane has been recently introduced in Europe as a product to treat dry eye disease . It has been approved by the FDA for the treatment of signs and symptoms of dry eye disease by reducing tear film evaporation . Future research may focus on further understanding its mechanism of action and exploring other potential applications .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYIIOKOQSICTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)8H, C14H17F13
Record name Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440585
Record name 1-(Perfluorohexyl)octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Perfluorohexyl)octane

CAS RN

133331-77-8
Record name Perfluorohexyloctane
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Record name Perfluorohexyloctane
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Record name 1-(Perfluorohexyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Perfluorohexyl)octane
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Record name Perfluorohexyloctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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